molecular formula C6H15NO3<br>(CH2OHCH2)3N<br>C6H15NO3 B1662121 Triethanolamine CAS No. 102-71-6

Triethanolamine

Cat. No. B1662121
CAS RN: 102-71-6
M. Wt: 149.19 g/mol
InChI Key: GSEJCLTVZPLZKY-UHFFFAOYSA-N
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Description

what is 'Triethanolamine'? Triethanolamine (TEA) is an organic compound that is used as a surfactant, emulsifier, and buffering agent in many cosmetic and personal care products such as soaps, lotions, shampoos, and toothpastes. It is also used in the formulation of pharmaceuticals, industrial cleaners, and lubricants. the use of 'Triethanolamine' Triethanolamine is a viscous organic compound used in a variety of applications. It is commonly used as a surfactant, emulsifier, and buffering agent in the cosmetic, pharmaceutical, and textile industries. It is also used as a corrosion inhibitor in metalworking fluids, as a stabilizer in emulsion polymerization, and as a neutralizing agent in the production of soaps and detergents. In addition, triethanolamine is used as a stabilizing agent in the manufacture of rubber, paint, and adhesives. the chemistry of 'Triethanolamine' Triethanolamine is an organic compound with the chemical formula C6H15NO3. It is a colorless, viscous liquid with an ammonia-like odor. It is a tertiary amine, consisting of three ethylene oxide groups (CH2CH2O) linked to an amino group (NH2). Triethanolamine is used as an emulsifier, surfactant, and pH adjuster in a variety of products, including cosmetics, pharmaceuticals, and cleaning products. It is also used as a corrosion inhibitor in metalworking fluids. Triethanolamine can react with acids to form salts, and can also react with strong oxidizing agents. In the presence of air, it can form explosive peroxides. the biochemical/physical effects of 'Triethanolamine' Triethanolamine is a viscous, colorless liquid that is used as a surfactant, emulsifier, and pH adjuster in a variety of products, such as cosmetics, pharmaceuticals, and paints. It is also used in the production of soaps and detergents. Triethanolamine has a number of biochemical and physical effects. It can act as a chelating agent, binding to metal ions in solution, and can also react with acids and bases to form salts. It can also act as a surfactant, reducing surface tension between two liquids and improving the wetting of surfaces. Triethanolamine can also act as an emulsifier, allowing two immiscible liquids to form a stable emulsion. Finally, it can act as a pH adjuster, helping to maintain a desired pH in a solution. the benefits of 'Triethanolamine' Triethanolamine (TEA) is a widely used chemical compound found in many personal care and household products. It is a surfactant, meaning it helps other ingredients mix together more effectively. It is also a buffering agent, meaning it helps maintain a stable pH level. TEA is known for its ability to reduce irritation caused by other ingredients, making it a popular choice for products that come in contact with the skin. TEA is also used in shampoos and conditioners to maintain the pH balance of the scalp, as well as in cosmetics to help ingredients mix together and improve their stability. Additionally, TEA is used in household cleaning products to help remove dirt, grease, and other soils. the related research of 'Triethanolamine' 1. “Synthesis and Characterization of Triethanolamine-Based Polyurethane/Clay Nanocomposites” 2. “Synthesis and Characterization of Triethanolamine-Based Polyurethane-Silica Nanocomposites” 3. “The Application of Triethanolamine in the Synthesis of Polyurethane” 4. “The Use of Triethanolamine in the Synthesis of Polyurethane Foams” 5. “The Synthesis and Characterization of Triethanolamine-Based Polyurethane Films” 6. “The Kinetics and Mechanism of the Reaction of Triethanolamine with Acids” 7. “The Use of Triethanolamine in the Synthesis of Polyurethane/Clay Nanocomposites” 8. “The Synthesis and Characterization of Triethanolamine-Based Polyurethane/Silica Nanocomposites” 9. “The Role of Triethanolamine in the Synthesis of Polyurethane/Clay Nanocomposites” 10. “The Effect of Triethanolamine on the Properties of Polyurethane/Clay Nanocomposites”

Scientific research applications

Industrial and Cosmetic ApplicationsTriethanolamine is extensively used in various industries and in cosmetic products. Its functions include serving as an ingredient in emulsifiers, thickeners, wetting agents, detergents, and alkalinizing agents. It is also used as a chemical intermediate for surfactants in household cleaning agents, textiles, herbicides, and pharmaceutical ointments, among other products. Moreover, its role in the manufacture of rubber as a vulcanization accelerator and in numerous other industrial applications is significant (National Toxicology Program Technical Report Series, 1999).

Cement HydrationIn the construction industry, triethanolamine is used to influence the initial setting time of hydrated cement. Research has shown that its dosage impacts the formation of ettringite, which in turn affects the setting time. This application is critical for achieving more controlled and effective cement hydration (Yaphary et al., 2017).

Dermatological ApplicationsTriethanolamine has been studied in the context of dermatology, particularly for its effects on skin conditions. For instance, its application in the prevention and treatment of radiation dermatitis in breast cancer patients has been observed, highlighting its potential in medical dermatological applications (Xu Hongmei, 2011).

Toxicology and Carcinogenicity StudiesNumerous studies have been conducted to assess the toxicology and potential carcinogenicity of triethanolamine, especially considering its widespread use. These studies provide critical insights into its safety profile, which is essential for its continued application in various products (National Toxicology Program Technical Report Series, 2004).

properties

IUPAC Name

2-[bis(2-hydroxyethyl)amino]ethanol
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InChI

InChI=1S/C6H15NO3/c8-4-1-7(2-5-9)3-6-10/h8-10H,1-6H2
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InChI Key

GSEJCLTVZPLZKY-UHFFFAOYSA-N
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Canonical SMILES

C(CO)N(CCO)CCO
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Molecular Formula

C6H15NO3, Array
Record name TRIETHANOLAMINE
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Related CAS

64114-46-1, Array
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DSSTOX Substance ID

DTXSID9021392
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Molecular Weight

149.19 g/mol
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Physical Description

Triethanolamine is an oily liquid with a mild ammonia odor. Denser than water. Freezing point is 71 °F. (USCG, 1999), Liquid, Highly hygroscopic, viscous liquid with a mild ammoniacal odor; Becomes brown on air and light exposure; mp = 21.57 deg C; [Merck Index] Light yellow viscous liquid; Hygroscopic; [Fisher Scientific MSDS], Solid, COLOURLESS VISCOUS HYGROSCOPIC LIQUID OR CRYSTALS WITH CHARACTERISTIC ODOUR., Oily liquid with a mild ammonia odor.
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Boiling Point

635.7 °F at 760 mmHg (Decomposes) (NTP, 1992), 350 °C, BP: 335.4 °C, 335.40 °C. @ 760.00 mm Hg, 335.4 °C, 635.7 °F (decomposes)
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Flash Point

365 °F (NTP, 1992), 179 °C, 179 °C (354 °F) - closed cup, 190.5 °C (Open cup), 354 °F (179 °C) (closed cup), 365 °F
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Solubility

greater than or equal to 100 mg/mL at 72 °F (NTP, 1992), Miscible, In water, 1.0X10+6 mg/L (miscible) at 25 °C, Miscible with water, methanol, acetone; soluble in benzene (4.2%), ether (1.6%), carbon tetrachloride (0.4%), n-heptane (<0.1%), Soluble in chloroform, Slightly soluble in petroleum ether, 1000 mg/mL, Solubility in water: miscible
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Density

1.13 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.1242 at 20 °C/4 °C; 1.0985 at 60 °C/4 °C, Relative density (water = 1): 1.1, 1.13
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Vapor Density

5.14 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 5.1 (Air = 1), Relative vapor density (air = 1): 5.1, 5.14
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Vapor Pressure

less than 0.01 mmHg at 68 °F ; 10 mmHg at 401 °F (NTP, 1992), 0.00000359 [mmHg], 3.59X10-6 mm Hg at 25 °C /Extrapolated/, Vapor pressure, Pa at 25 °C:, <0.01 mmHg
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Mechanism of Action

As an amine, trolamine is capable of accepting a hydrogen to form hydroxide and a conjugate acid. This raises the pH of the solution. As a surfactant, it can lower the interfacial tension in a mixture or solution to prevent separation of emulsions or precipitation of a compound out of solution.
Record name Trolamine
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Product Name

Triethanolamine

Color/Form

Viscous liquid, Colorless, Pale-yellow

CAS RN

102-71-6, 64114-46-1
Record name TRIETHANOLAMINE
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Record name TROLAMINE
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Record name Triethanolamine
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Melting Point

70.9 °F (NTP, 1992), 21.5 °C, Crystals from ethanol; mp: 177 °C /Triethanolamine hydrochloride/, 20.5 °C, 21.6 °C, 70.9 °F
Record name TRIETHANOLAMINE
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Record name TRIETHANOLAMINE
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Record name Triethanolamine
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Synthesis routes and methods I

Procedure details

22.4 g DP9C/012, 3.9 g Poly G 83-34, 1.0 g Pluronic L-62, 0.4 g trimethylolethane, 2.0 g Cirrasol G-265, 1.0 g DMAMP DBS, and 0.11 g tin catalyst are added to 2.6 g N-methyl pyrrolidone plus 4.7 g methylethylketone, 2.8 g tertiary amyl alcohol, 0.6 g 2,4-pentanedione and 4.0 g diacetone alcohol and are mixed together. The mixture is heated to 60° C. and then reacted for 6 hours in a nitrogen atmosphere. Following the reaction, the resulting polyurethane prepolymer mixture is cooled and then dispersed in 59.0 g of distilled water, 0.1 g trimethylolethane, and 0.2 g triethanolamine with a high shear disperser, resulting in a stable aqueous polyurethane dispersion having about 24% solids by weight of the dispersion. The resulting polyurethane comprises about 3% polyethylene oxide side chains by weight of the solids of the polyurethane, about 12% polyethylene oxide main chains by weight of the solids of the polyurethane, and about 48% blocked polyisocyanates by weight of the solids of the polyurethane.
[Compound]
Name
polyurethane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
59 g
Type
solvent
Reaction Step Two
[Compound]
Name
Pluronic L-62
Quantity
1 g
Type
reactant
Reaction Step Three
Quantity
0.4 g
Type
reactant
Reaction Step Three
Name
Quantity
1 g
Type
reactant
Reaction Step Three
Quantity
2.8 g
Type
reactant
Reaction Step Three
Quantity
0.6 g
Type
reactant
Reaction Step Three
Quantity
4 g
Type
reactant
Reaction Step Three
Name
Quantity
0.11 g
Type
catalyst
Reaction Step Three
Quantity
4.7 g
Type
solvent
Reaction Step Three
Quantity
2.6 g
Type
solvent
Reaction Step Three
[Compound]
Name
polyurethane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

Though the temperature increased up to 150° C. by the heat of reaction over the length of about 20 mm from the inlet at the initial stage, the temperature came to have a profile barely rising to nearly 150° C. after 500 hrs near the outlet of the catalytic layer. As a result, deterioration in catalytic activity was observed. The results obtained are as follows: the conversion of ethylene oxide was 100%; and the ratio of each component in the produced ethanolamines was: monoethanolamine/diethanolamine/triethanolamine=69/30/1. Diethanolamine was produced at a high selectivity while a small amount of triethanolamine was produced.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
ethanolamines
Quantity
0 (± 1) mol
Type
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Reaction Step Two
Name
monoethanolamine diethanolamine triethanolamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

The reaction was carried out by use of the apparatus shown in FIG. 5. A stainless steel tube having an inner diameter of 15 mm, a length of 400 mm, a heater wound thereon for compensating the heat radiation, and a heat-insulation was used as a reactor 501. Within the reactor 501, a protection tube where a thermocouple could be inserted to measure the temperature profile of a fixed catalytic layer, was installed. Into the reactor 501 was packed 50 cm3 of catalyst A, and the raw material (the molar ratio of ammonia/ethylene oxide: 8/1) heated to 60° C. through a pre-heater 502 was fed at 5 hr−1 (LHSV), to carry out the reaction. The reaction pressure was 10 MPa, and the reaction was in a gas-liquid mixing phase. Though the temperature increased up to 150° C. by the heat of reaction over the length of about 100 mm from the inlet at the initial stage, the temperature came to have a profile barely rising to nearly 150° C. after 200 hrs near the outlet of the catalytic layer. As a result, a reduction in catalytic activity was observed. The results obtained are as follows: the conversion of ethylene oxide was 100%; and the ratio of each component in the produced ethanolamines was: monoethanolamine/diethanolamine/triethanolamine=51/46/3. Diethanolamine was produced at a high selectivity while a small amount of triethanolamine was produced.
[Compound]
Name
raw material
Quantity
0 (± 1) mol
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[Compound]
Name
ethanolamines
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0 (± 1) mol
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Reaction Step Three
Name
monoethanolamine diethanolamine triethanolamine
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0 (± 1) mol
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Reaction Step Four
[Compound]
Name
catalyst A
Quantity
50 mL
Type
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Reaction Step Five

Synthesis routes and methods IV

Procedure details

BM 2: 500 parts of an epoxy resin based on Bisphenol A and epichlorohydrin (epoxy equivalent weight about 500) are dissolved in 214 parts propyleneglycol monomethylether and reacted at 110° C. with 83 parts of a semiester of phthalic acid anhydride and 2 ethylhexanol, in the presence of 0.5 parts of triethylamine as catalyst, to an acid value of below 3 mg KOH/g. Then, 120 parts of an NH-functional oxazolidine of aminoethylethanolamine, 2-ethylhexylacrylate and formaldehyde, and 26 parts diethylaminopropylamine are added and the batch is reacted at 80° C. to an epoxy value of practically zero. The batch is diluted with 200 parts propyleneglycol monomethylether. 70 parts (resin solids) of this oxazolidine modified epoxy resin amine adduct are homogenized for 30 minutes at 50° C. with 30 parts based on resin solids of a crosslinking component obtained through reaction of 1 mole of a toluylene diisocyanate semi-blocked with 2-ethylhexanol and 0.33 moles triethanolamine. The reaction is carried out in a 70% solution of diethyleneglycol dimethylether, at 50 to 60° C. until all isocyanate groups have reacted.
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0 (± 1) mol
Type
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Reaction Step One
[Compound]
Name
epoxy
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[Compound]
Name
epoxy resin amine
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Synthesis routes and methods V

Procedure details

pyruvate + NADH LDH LDH lactate + NAD
Name
pyruvate NADH
Quantity
0 (± 1) mol
Type
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Reaction Step One
Name
lactate NAD
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Triethanolamine
Reactant of Route 2
Reactant of Route 2
Triethanolamine
Reactant of Route 3
Reactant of Route 3
Triethanolamine
Reactant of Route 4
Reactant of Route 4
Triethanolamine
Reactant of Route 5
Triethanolamine
Reactant of Route 6
Reactant of Route 6
Triethanolamine

Citations

For This Compound
168,000
Citations
JB Knaak, HW Leung, WT Stott, J Busch… - Reviews of Environmental …, 1997 - Springer
The family of ethanolamines, including monoethanolamine (MEA), diethanolamine (DEA), and triethanolamine (TEA), offers a broad spectrum of application opportunities because they …
Number of citations: 131 link.springer.com
MM Fiume, B Heldreth, WF Bergfeld… - … journal of toxicology, 2013 - journals.sagepub.com
The Cosmetic Ingredient Review Expert Panel assessed the safety of triethanolamine (TEA) and 31 related TEA-containing ingredients as used in cosmetics. The TEA is reported to …
Number of citations: 56 journals.sagepub.com
VS Ramachandran - Cement and Concrete research, 1976 - Elsevier
Following addition of 0.1, 0.25, 0.35, 0.5 and 1.0 per cent triethanolamine, studies have been made of the hydration and hardening characteristics of (a) tricalcium aluminate, (b) …
Number of citations: 165 www.sciencedirect.com
YL Yaphary, Z Yu, RHW Lam, D Lau - Construction and Building Materials, 2017 - Elsevier
… the molecular interactions between triethanolamine and dissolved ions of … of triethanolamine upon cement hydration. It is found that the accelerating-retarding effect of triethanolamine …
Number of citations: 102 www.sciencedirect.com
X Yang, J Liu, H Li, L Xu, Q Ren, L Li - Construction and Building Materials, 2019 - Elsevier
… carried on the effect of triethanolamine (C 6 H 15 NO … triethanolamine on the initial setting time is caused by the different intensity of formed AFt, which is governed by the triethanolamine …
Number of citations: 101 www.sciencedirect.com
D Mootz, D Brodalla, M Wiebcke - Acta Crystallographica Section C …, 1989 - scripts.iucr.org
(IUCr) Structures of monoethanolamine (MEAM), diethanolamine (DEAM) and triethanolamine (TEAM) … 756 MONOETHANOLAMINE, DIETHANOLAMINE AND TRIETHANOLAMINE …
Number of citations: 84 scripts.iucr.org
H Lessmann, W Uter, A Schnuch, J Geier - Contact dermatitis, 2009 - Wiley Online Library
Numerous publications address the skin sensitizing potential of the short chain alkanolamines triethanolamine (TEA), diethanolamine (DEA), monoethanolamine (MEA), which are not …
Number of citations: 72 onlinelibrary.wiley.com
Z Yan-Rong, K Xiang-Ming, L Zi-Chen… - Cement and Concrete …, 2016 - Elsevier
The influences of triethanolamine (TEA) on the portlandite in hardened cement pastes (HCPs) were systematically investigated. Results show that the addition of TEA in cement pastes …
Number of citations: 149 www.sciencedirect.com
SW Park, BS Choi, JW Lee - Korean Journal of Chemical Engineering, 2006 - Springer
Carbon dioxide was absorbed into non-aqueous solvents such as methanol, ethanol, n-propanol, n-butanol, ethylene glycol, propylene glycol, and propylene carbonate, and into water …
Number of citations: 77 link.springer.com
RJ West, SJ Gonsior - Environmental Toxicology and Chemistry …, 1996 - Wiley Online Library
… 0.5 d determined for initial triethanolamine concentrations of 0.67 and … triethanolamine and biomass concentrations (second‐order overall) for the matrices and range of triethanolamine …
Number of citations: 36 setac.onlinelibrary.wiley.com

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